molecular formula C11H12F3NO B2458855 [3-[4-(Trifluoromethyl)phenyl]oxetan-3-yl]methanamine CAS No. 1823811-87-5

[3-[4-(Trifluoromethyl)phenyl]oxetan-3-yl]methanamine

Cat. No.: B2458855
CAS No.: 1823811-87-5
M. Wt: 231.218
InChI Key: BQCOVJVVXBTCQJ-UHFFFAOYSA-N
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Description

[3-[4-(Trifluoromethyl)phenyl]oxetan-3-yl]methanamine: is a chemical compound characterized by the presence of an oxetane ring and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[4-(Trifluoromethyl)phenyl]oxetan-3-yl]methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Scientific Research Applications

Chemistry

In chemistry, [3-[4-(Trifluoromethyl)phenyl]oxetan-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. The oxetane ring can improve the pharmacokinetic properties of drugs, making them more effective .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of [3-[4-(Trifluoromethyl)phenyl]oxetan-3-yl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to biological targets, while the oxetane ring can influence the compound’s stability and reactivity . The exact pathways and targets depend on the specific application and context of use.

Properties

IUPAC Name

[3-[4-(trifluoromethyl)phenyl]oxetan-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)10(5-15)6-16-7-10/h1-4H,5-7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCOVJVVXBTCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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